![molecular formula C20H24N6O4 B2928329 (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate CAS No. 2055841-17-1](/img/structure/B2928329.png)
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate
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Overview
Description
“(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” is a chemical compound with the molecular formula C11H13N3O4 . It has a molecular weight of 251.24 . This compound is also known as "2H-Indazole-5-methanamine, 2-methyl-, ethanedioate (2:1)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” are not explicitly mentioned in the search results. The molecular weight of the compound is 251.24 .Scientific Research Applications
Drug Development
The indazole moiety is a common structure found in many pharmacologically active compounds. “(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” may serve as a precursor or an intermediate in the synthesis of drugs with potential antitumor , insecticidal , antiprotozoal , and antiviral activities . Its structural similarity to other bioactive indazoles suggests its utility in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been reported to exhibit a wide variety of biological properties . They have been found to interact with various targets such as cyclo-oxygenase-2 (COX-2) and protein kinase B/Akt .
Mode of Action
Some indazole derivatives have been reported to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . Another series of substituted-1H-indazoles exhibited potent inhibitory activities on protein kinase B/Akt .
Biochemical Pathways
For instance, some indazole derivatives inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
properties
IUPAC Name |
(2-methylindazol-5-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N3.C2H2O4/c2*1-12-6-8-4-7(5-10)2-3-9(8)11-12;3-1(4)2(5)6/h2*2-4,6H,5,10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUUKVAZXHVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN.CN1C=C2C=C(C=CC2=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate |
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